molecular formula C8H10N2 B1371323 5-Cyclopropylpyridin-2-amine CAS No. 893738-68-6

5-Cyclopropylpyridin-2-amine

Cat. No. B1371323
Key on ui cas rn: 893738-68-6
M. Wt: 134.18 g/mol
InChI Key: BBYIRRCVJZYNIH-UHFFFAOYSA-N
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Patent
US09296746B2

Procedure details

To a solution of 5-cyclopropylpyridin-2-amine (1.33 g) in acetic acid (15 mL) was added bromine (762 μL) at 0° C., and the mixture was stirred at room temperature for 2 hr. The reaction mixture was basified with 1N aqueous sodium hydroxide solution at 0° C., and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (1.11 g).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
762 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[CH:6][C:7]([NH2:10])=[N:8][CH:9]=2)[CH2:3][CH2:2]1.[Br:11]Br.[OH-].[Na+]>C(O)(=O)C>[Br:11][C:6]1[C:7]([NH2:10])=[N:8][CH:9]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
C1(CC1)C=1C=CC(=NC1)N
Name
Quantity
762 μL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C1CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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